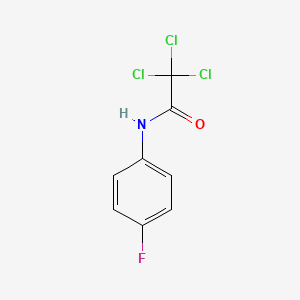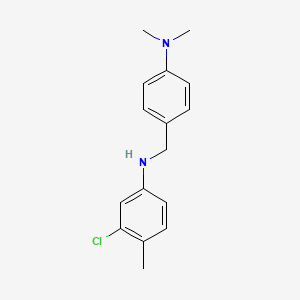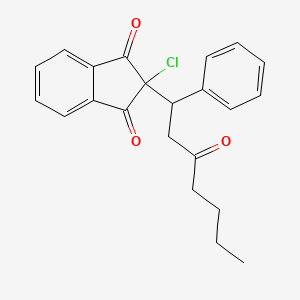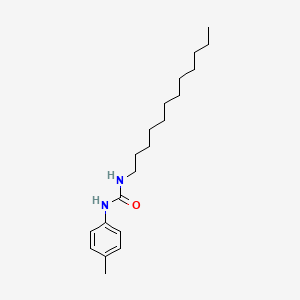
Methyl-alpha-D-galactopyranoside hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-alpha-D-galactopyranoside hydrate is a chemical compound with the molecular formula C7H16O7. It is a derivative of galactose, a type of sugar, and is often used in biochemical research. This compound is known for its ability to inhibit certain enzymes, making it valuable in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-alpha-D-galactopyranoside hydrate can be synthesized through the methylation of alpha-D-galactopyranoside. The reaction typically involves the use of methanol and an acid catalyst to facilitate the methylation process. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl-alpha-D-galactopyranoside hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Methyl-alpha-D-galactopyranoside hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It serves as an inhibitor of certain enzymes, making it useful in studies of enzyme kinetics and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.
Industry: It is employed in the production of various biochemical products and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl-alpha-D-galactopyranoside hydrate involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction can affect various molecular targets and pathways, depending on the enzyme involved.
Comparison with Similar Compounds
Methyl-alpha-D-galactopyranoside hydrate can be compared with other similar compounds, such as:
Methyl-alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.
Methyl-beta-D-galactopyranoside: Differing in the configuration of the glycosidic bond.
Methyl-alpha-D-mannopyranoside: Derived from mannose, another type of sugar.
These compounds share similar properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound in its specific inhibitory effects and research applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRIBVAVJNJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)





![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)




